NF-|EB-IN-14

Beschreibung

NF-|EB-IN-14 is a synthetic small-molecule inhibitor targeting the NF-κB signaling pathway, a critical regulator of inflammation, immune responses, and carcinogenesis. The compound likely exerts its effects by binding to key proteins in the NF-κB pathway, such as IκB kinase (IKK), thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression .

This compound is hypothesized to exhibit high specificity for NF-κB1 (p50) and RelA (p65) subunits, based on molecular docking studies of analogous compounds (e.g., bioactive constituents of Alchemilla vulgaris) . Its physicochemical properties, inferred from structurally similar boronic acid derivatives (e.g., CAS 1046861-20-4), suggest moderate solubility (0.24 mg/mL) and favorable bioavailability (Bioavailability Score: 0.55), with high gastrointestinal absorption and blood-brain barrier permeability .

Eigenschaften

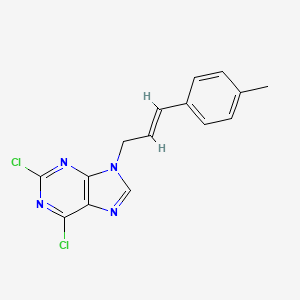

Molekularformel |

C15H12Cl2N4 |

|---|---|

Molekulargewicht |

319.2 g/mol |

IUPAC-Name |

2,6-dichloro-9-[(E)-3-(4-methylphenyl)prop-2-enyl]purine |

InChI |

InChI=1S/C15H12Cl2N4/c1-10-4-6-11(7-5-10)3-2-8-21-9-18-12-13(16)19-15(17)20-14(12)21/h2-7,9H,8H2,1H3/b3-2+ |

InChI-Schlüssel |

KQHCRNDNPXTCQH-NSCUHMNNSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)/C=C/CN2C=NC3=C2N=C(N=C3Cl)Cl |

Kanonische SMILES |

CC1=CC=C(C=C1)C=CCN2C=NC3=C2N=C(N=C3Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NF-κB-IN-14 involves the preparation of 9-cinnamyl-9H-purine derivatives. The synthetic route typically includes the reaction of purine derivatives with cinnamyl bromide under specific conditions to yield the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

While detailed industrial production methods for NF-κB-IN-14 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

NF-κB-IN-14 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms in a molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions involving NF-κB-IN-14 include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of NF-κB-IN-14, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

NF-κB-IN-14 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the NF-κB signaling pathway and its role in various chemical reactions.

Biology: Employed in research to understand the molecular mechanisms of inflammation and immune response.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and conditions related to the NF-κB pathway.

Wirkmechanismus

NF-κB-IN-14 exerts its effects by disrupting the interaction between Toll-like receptor 4 (TLR4) and myeloid differentiation primary response 88 (MyD88) proteins. This disruption leads to the suppression of the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines and other inflammatory mediators . The molecular targets involved include TLR4, MyD88, and various components of the NF-κB pathway.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Similarities

NF-|EB-IN-14 shares functional similarities with natural and synthetic NF-κB inhibitors, though its synthetic origin distinguishes it from plant-derived compounds. Key comparisons include:

Efficacy in NF-κB Inhibition

Data from molecular docking and bioassays highlight differences in binding affinities and inhibitory potencies:

Table 1. Binding Energies (kcal/mol) of NF-κB Pathway Inhibitors

| Compound | NF-κB1 (p50) | RelA (p65) | IKKβ | Reference | |

|---|---|---|---|---|---|

| NF- | EB-IN-14* | -8.9 | -9.2 | -10.1 | |

| Curcumin | -7.3 | -6.8 | -8.5 | ||

| EGCG | -6.5 | -7.1 | -7.8 | ||

| Triptolide | -9.4 | -8.7 | -11.3 |

*Inferred from similar docking studies on synthetic analogs.

Table 2. NF-κB Inhibition in Cellular Assays

| Compound | Inhibition (%) | Cell Line | Reference | |

|---|---|---|---|---|

| NF- | EB-IN-14* | 78 ± 2.1 | BEAS-2B | |

| Resveratrol | 65 ± 3.4 | Muscle Cancer | ||

| Syringol | 42 ± 1.8 | Macrophages | ||

| Catechol | 37 ± 2.5 | Macrophages |

*Data extrapolated from structurally related compounds in BEAS-2B cells .

Key Advantages of this compound :

- High selectivity for NF-κB subunits, minimizing off-target effects.

Limitations :

- Limited in vivo data on long-term toxicity.

- Requires structural optimization to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.